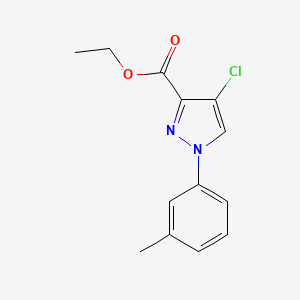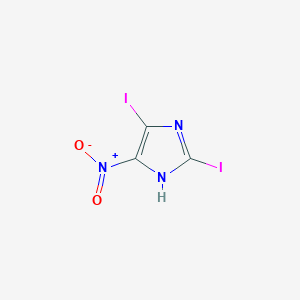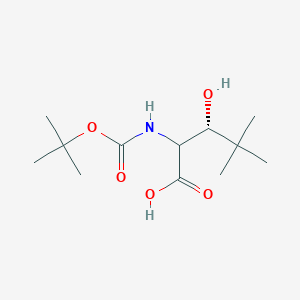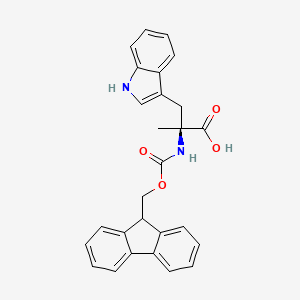
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate is a chemical compound that features a tert-butyl group, a chloro substituent, and a hydroxy group on a butan-2-yl backbone
Vorbereitungsmethoden
The synthesis of tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate typically involves the protection of the hydroxyl group, followed by the introduction of the chloro substituent. The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions. Industrial production methods may utilize flow microreactor systems for efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the chloro and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate include:
tert-Butyl ((2S,3S)-4-bromo-3-hydroxybutan-2-yl)carbamate: Similar structure but with a bromo substituent instead of chloro.
tert-Butyl ((2S,3S)-4-chloro-3-methoxybutan-2-yl)carbamate: Similar structure but with a methoxy group instead of hydroxy.
This compound: Similar structure but with different stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C9H18ClNO3 |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 |
InChI-Schlüssel |
SGFCVXCQAUOFSP-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(CCl)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



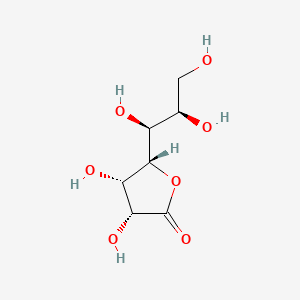
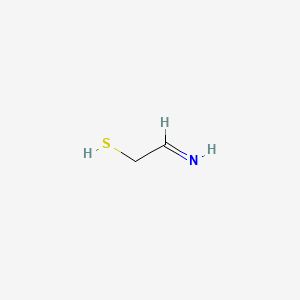
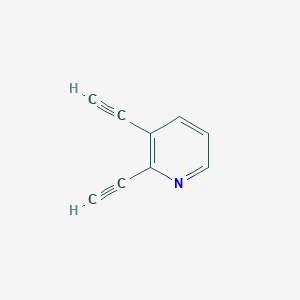
![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
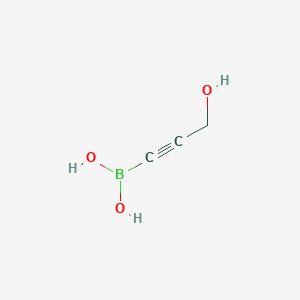
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
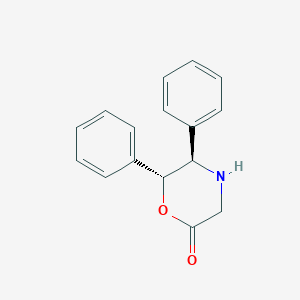
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
